molecular formula C22H26N2O4S B3015229 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922123-96-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B3015229
CAS RN: 922123-96-4
M. Wt: 414.52
InChI Key: MKZQXHPIXGNGMD-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Novel benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized using N-alkylated benzimidazole 2-carboxaldehyde. Such compounds, including those related to the specified chemical, show promise in nonlinear optical (NLO) applications due to their unique structures and properties (Almansour et al., 2016).

Chemical Properties and Potential Applications

  • Photophysical Properties : Research into dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs, closely related to the specified chemical, revealed that these nonplanar oxazapolyheterocycles exhibit strong blue emission in dichloromethane, indicating potential applications in optoelectronics and materials science (Petrovskii et al., 2017).

Synthesis of Complex Structures

  • Advanced Synthesis Methods : The synthesis of complex cyclic structures, such as dibenzo[b,f][1,4]oxazepines, involves intricate chemical processes. These methods contribute to the understanding and development of novel synthetic pathways for related compounds, including the one (Cai et al., 2020).

Novel Synthetic Routes and Molecular Analysis

  • New Synthetic Pathways : The development of new synthetic routes for creating compounds like dibenzo[b,f][1,4]oxazepines, which share a similar structural motif with the specified compound, is crucial in expanding the repertoire of available heterocyclic compounds for various applications (Balgobin et al., 2017).

Potential Biomedical Applications

  • Carbonic Anhydrase Inhibition : Some [1,4]oxazepine-based primary sulfonamides, closely related to the specified compound, have been found to exhibit strong inhibition of human carbonic anhydrases, suggesting potential biomedical applications (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-12-24-19-11-10-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-16(2)7-9-17/h5-11,13,23H,1,12,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQXHPIXGNGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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